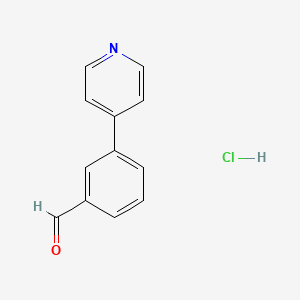

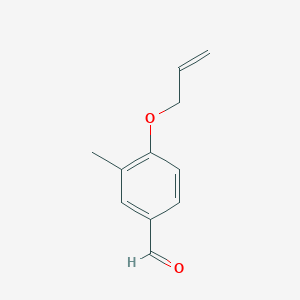

4-Allyloxy-3-methylbenzaldehyde

Overview

Description

Molecular Structure Analysis

The molecular formula of “4-Allyloxy-3-methylbenzaldehyde” is C11H12O3 . The average mass is 192.211 Da and the monoisotopic mass is 192.078644 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Allyloxy-3-methylbenzaldehyde” are not available, benzaldehyde derivatives are known to undergo a variety of reactions. These include nucleophilic addition reactions, oxidation reactions, and more .

Physical And Chemical Properties Analysis

“4-Allyloxy-3-methylbenzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 313.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 134.2±10.1 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Natural Compound Derivation

Benzaldehyde derivatives, including 4-Allyloxy-3-methylbenzaldehyde, have been isolated from various natural sources such as mangrove endophytic fungus . These compounds are often studied for their unique structures and potential bioactive properties .

Bioactive Metabolite Research

Marine-derived fungi, a rich source of bioactive secondary metabolites, have been found to produce benzaldehyde derivatives . These compounds, including 4-Allyloxy-3-methylbenzaldehyde, could be used in the study of new bioactive natural compounds .

Spectroscopic Analysis

The structure of 4-Allyloxy-3-methylbenzaldehyde can be established through comprehensive analysis of spectral data, especially 2D NMR spectral results . This makes it useful in the field of spectroscopy and structure elucidation .

Polymer Modification

4-Allyloxy-3-methylbenzaldehyde can be grafted onto polypropylene (PP) via melt grafting to improve its electrical properties . This could be particularly useful in the development of new eco-friendly insulation materials for high-voltage direct current (HVDC) cables .

Electrical Property Enhancement

The grafted 4-Allyloxy-3-methylbenzaldehyde effectively inhibits space charge accumulation in polypropylene, exhibiting high volume resistivity and DC breakdown strength . This makes it a promising candidate for next-generation extruded cables .

Environmental Sustainability

The use of 4-Allyloxy-3-methylbenzaldehyde in the modification of polypropylene could contribute to environmental sustainability. As polypropylene is a thermoplastic polymer, it can be recycled at the end of its service life, reducing environmental pollution and material waste .

Safety and Hazards

The safety data sheet for “4-Allyloxy-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper titled “Experimental and theoretical studies on 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal for third harmonic nonlinear optical applications” discusses the use of a similar compound, 4-hydroxy-3-methoxybenzaldehyde, in nonlinear optical applications . Another paper titled “Two new benzaldehyde derivatives from mangrove endophytic fungus ZZF 32#” discusses the isolation of two new benzaldehyde derivatives from a marine fungus .

Mechanism of Action

Target of Action

4-Allyloxy-3-methylbenzaldehyde is a type of benzaldehyde derivative. Benzaldehydes are known to interact with various biological targets, including enzymes and receptors, and can exhibit a wide range of biological activities .

Mode of Action

Benzaldehydes can react with nucleophiles, such as amines, to form imines, a process that is often involved in biological activity .

Biochemical Pathways

Without specific studies on 4-Allyloxy-3-methylbenzaldehyde, it’s difficult to determine the exact biochemical pathways it might affect. Benzaldehydes can participate in various biochemical reactions, including redox reactions and nucleophilic substitutions .

Result of Action

Benzaldehydes can have various effects at the molecular and cellular level, depending on their specific structures and targets .

properties

IUPAC Name |

3-methyl-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGAMMWRVGAHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyloxy-3-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)

![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)

![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)

![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)

![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)